molecular formula C13H19NO3 B11768593 N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B11768593
M. Wt: 237.29 g/mol
InChI Key: DWNMQGAXKVNSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine typically involves the reaction of benzo[d][1,3]dioxole with appropriate alkylating agents. One common method is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and N-methyl-3-ethoxypropylamine. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques such as column chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Ethoxypropyl)-N-methylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of ethoxypropyl and methyl groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(3-ethoxypropyl)-N-methyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C13H19NO3/c1-3-15-8-4-7-14(2)11-5-6-12-13(9-11)17-10-16-12/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

DWNMQGAXKVNSCQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN(C)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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